An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine: A Key Fluorinated Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(o-tolyl)ethanamine: A Key Fluorinated Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, a fluorinated amine of significant interest in medicinal chemistry and drug development. The strategic incorporation of the trifluoromethyl group (CF3) into molecular scaffolds can profoundly influence key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. This document details the physicochemical properties, synthesis, and characterization of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, and explores its emerging role as a valuable building block in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's electronic properties, pKa, and conformational preferences. These modifications can lead to enhanced potency, improved metabolic stability by blocking sites of oxidation, and increased membrane permeability. 2,2,2-Trifluoro-1-(o-tolyl)ethanamine (CAS Number: 387-88-2) is a chiral amine that serves as a valuable synthon for introducing the trifluoroethyl amine moiety onto an ortho-substituted aromatic ring, a common structural motif in a variety of biologically active compounds. Its utility as a raw material and intermediate spans the pharmaceutical and agrochemical industries.[1]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical entity is paramount for its effective and safe handling in a research and development setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 387-88-2 | |
| Molecular Formula | C9H10F3N | [1] |
| Molecular Weight | 189.18 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C | |
| InChI Key | HBPCGCQLMHJYHR-UHFFFAOYSA-N |
Safety Information
2,2,2-Trifluoro-1-(o-tolyl)ethanamine is classified as a hazardous substance and requires careful handling in a laboratory environment.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H318 | Causes serious eye damage |
| Precautionary Statement | Description |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Signal Word: Danger
Pictogram:
Synthesis and Mechanism
The most common and efficient method for the synthesis of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine is through the reductive amination of its corresponding ketone precursor, 2,2,2-Trifluoro-1-(o-tolyl)ethan-1-one (CAS Number: 341-39-9).[2] This two-step, one-pot reaction is a cornerstone of amine synthesis in organic chemistry.
Synthetic Pathway Overview
The synthesis proceeds via an initial condensation of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine. This is followed by the in-situ reduction of the imine to the desired primary amine.
Caption: General synthetic scheme for 2,2,2-Trifluoro-1-(o-tolyl)ethanamine via reductive amination.
Detailed Experimental Protocol (Illustrative)
Materials:
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2,2,2-Trifluoro-1-(o-tolyl)ethan-1-one
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Ammonium acetate (or other ammonia source)
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Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)
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Methanol (or other suitable solvent like 1,2-dichloroethane)
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Acetic acid (optional, as a catalyst)
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Diethyl ether or Ethyl acetate (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Imine Formation:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-Trifluoro-1-(o-tolyl)ethan-1-one (1.0 eq) in methanol.
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Add ammonium acetate (5-10 eq) to the solution.
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If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Reduction:
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Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the imine.
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Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 2,2,2-Trifluoro-1-(o-tolyl)ethanamine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
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Characterization
The structural elucidation and confirmation of 2,2,2-Trifluoro-1-(o-tolyl)ethanamine are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the o-tolyl group, a singlet for the methyl protons, and a quartet for the methine proton adjacent to the trifluoromethyl group due to coupling with the three fluorine atoms. The amine protons will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, the methine carbon, and the trifluoromethyl carbon. The carbon of the CF3 group will appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum will show a single signal, typically a doublet, due to coupling with the adjacent methine proton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2,2,2-Trifluoro-1-(o-tolyl)ethanamine, the molecular ion peak (M+) would be expected at m/z 189.18.
Applications in Drug Development
2,2,2-Trifluoro-1-(o-tolyl)ethanamine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of a lead compound.
While specific, publicly disclosed applications of this exact molecule in late-stage clinical candidates or approved drugs are not prevalent in the search results, its structural motifs are found in various biologically active compounds. The development of derivatives of this and similar fluorinated amines is an active area of research in the pursuit of novel therapeutics for a range of diseases. For instance, the biological evaluation of various amine derivatives is a common strategy in the discovery of new antiplatelet agents, antitumor inhibitors, and treatments for neurodegenerative diseases.[4][5][6]
Conclusion and Future Perspectives
2,2,2-Trifluoro-1-(o-tolyl)ethanamine is a key fluorinated building block with significant potential in the field of drug discovery and development. Its synthesis via reductive amination of the corresponding ketone is a robust and scalable method. The strategic incorporation of the 2,2,2-trifluoro-1-(o-tolyl)ethylamino moiety into novel molecular entities offers a promising avenue for the development of new therapeutic agents with improved pharmacological properties. As the demand for more effective and safer drugs continues to grow, the utility of such specialized fluorinated intermediates is expected to increase, driving further innovation in synthetic methodology and medicinal chemistry.
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